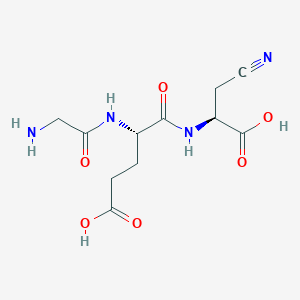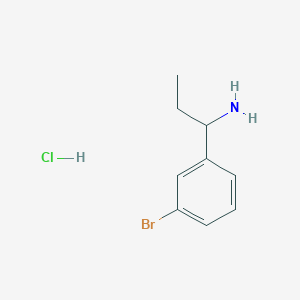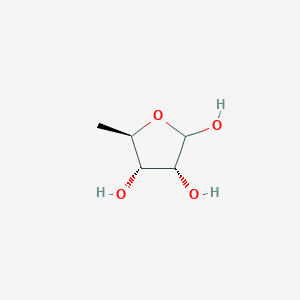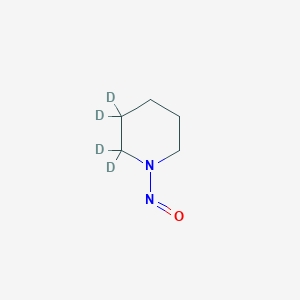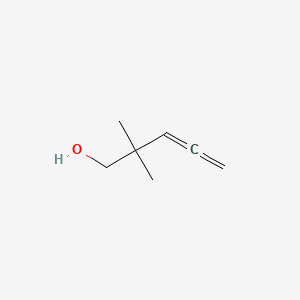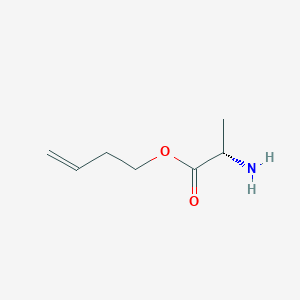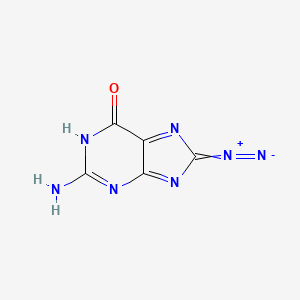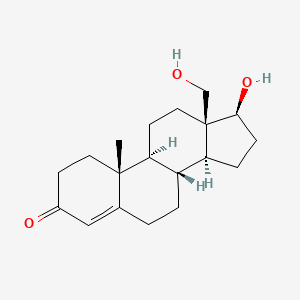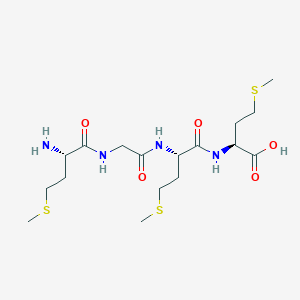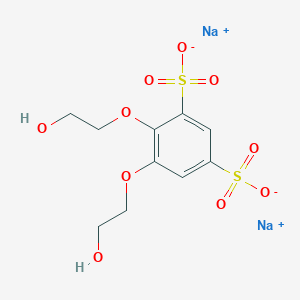
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid,disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is a chemical compound with the molecular formula C10H12Na2O10S2 and a molecular weight of 402.306 g/mol. This compound is known for its unique structure, which includes two hydroxyethoxy groups and two sulfonic acid groups attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dihydroxybenzene-1,3-disulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethoxy groups . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
科学研究应用
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent for metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt involves its ability to interact with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The sulfonic acid groups can interact with metal ions, forming stable complexes that are useful in various analytical and industrial applications .
相似化合物的比较
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the hydroxyethoxy groups.
1,3-Benzenedisulfonic acid, disodium salt: Similar sulfonic acid groups but different substitution pattern on the benzene ring.
4-Formylbenzene-1,3-disulfonic acid: Contains a formyl group instead of hydroxyethoxy groups.
Uniqueness
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is unique due to the presence of both hydroxyethoxy and sulfonic acid groups, which provide a combination of hydrophilic and acidic properties. This makes it particularly useful in applications requiring specific interactions with proteins, enzymes, and metal ions .
属性
分子式 |
C10H12Na2O10S2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
disodium;4,5-bis(2-hydroxyethoxy)benzene-1,3-disulfonate |
InChI |
InChI=1S/C10H14O10S2.2Na/c11-1-3-19-8-5-7(21(13,14)15)6-9(22(16,17)18)10(8)20-4-2-12;;/h5-6,11-12H,1-4H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
PEVJGNNZULSXPT-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C=C(C(=C1OCCO)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


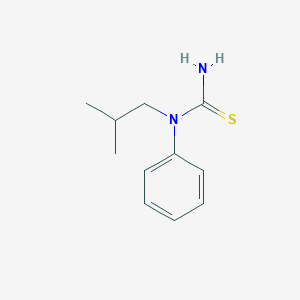

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
